3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Description
3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a multifunctional benzoic acid derivative featuring orthogonal protecting groups:
- A tert-butoxycarbonyl (Boc) group at position 2, providing acid-labile protection for the amino group.
- A fluorenylmethoxycarbonyl (Fmoc) group at position 5, offering base-labile protection for the secondary amino group.
- A free carboxylic acid group at position 1, enabling conjugation or further functionalization.
This compound is primarily used in solid-phase peptide synthesis (SPPS) and organic chemistry as a building block for complex molecules .
Properties
CAS No. |
779335-06-7 |
|---|---|
Molecular Formula |
C27H26N2O6 |
Molecular Weight |
474.513 |
IUPAC Name |
3-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-27(2,3)35-25(32)23-20(24(30)31)12-15(13-22(23)28)29-26(33)34-14-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-13,21H,14,28H2,1-3H3,(H,29,33)(H,30,31) |
InChI Key |
GIMFMNIAQVMBHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid, also known as Fmoc-L-Gla(OtBu)2-OH, is a synthetic compound with significant potential in medicinal chemistry and peptide synthesis. Its structure includes various functional groups that enhance its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its applications, mechanisms, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H28N2O6
- Molecular Weight : 432.43 g/mol
- CAS Number : 171778-06-6
- Purity : Typically ≥ 99%
The presence of tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups makes it a versatile building block in organic synthesis and peptide chemistry.
The mechanisms by which this compound exerts its biological effects can include:
- Binding to Enzymes : The structural features allow for effective binding to active sites of enzymes, leading to inhibition.
- Cell Membrane Interaction : The hydrophobic nature of the fluorenyl group may facilitate interaction with cell membranes, influencing cellular uptake and bioavailability.
Case Study 1: Anticancer Activity
A study investigated a series of Fmoc-protected amino acid derivatives for their anticancer properties. The results indicated that certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. This suggests that modifications to the amino acid structure can enhance biological activity .
Case Study 2: Antimicrobial Properties
Research on peptide-based antibiotics revealed that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing novel therapeutic agents from such compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 3-Amino-4-(tert-butoxycarbonyl)benzoic acid | Additional amino group | Enhanced anticancer activity |
| 5-Amino-2-(tert-butoxycarbonyl)-3-(fluorenylmethoxy)propanoic acid | Similar protective groups | Antimicrobial properties |
| 4-(3-{[(9H-Fluoren-9-yl)methoxy]carbonyloxy}propyl-carbamoyl)benzoic acid | Ether linkage present | Unique solubility characteristics |
Comparison with Similar Compounds
Substitution Patterns
- Halogenation: The brominated analog (CAS 2171282-07-6) introduces steric bulk and reactivity for cross-coupling reactions, unlike the target compound’s free amino group .
- Alkyl/Aryl Chains: Compounds like 4-Fmoc-2-methylbutyl-Boc-amino benzoic acid () incorporate hydrophobic side chains to mimic protein secondary structures, contrasting with the target compound’s simpler aromatic scaffold .
- Amino Acid Backbones: Derivatives such as 5-Fmoc-2-Boc-pentanoic acid () replace the benzoic acid core with aliphatic chains, altering solubility and peptide compatibility .
Protecting Group Strategies
- Orthogonality : The target compound’s Boc (acid-sensitive) and Fmoc (base-sensitive) groups enable sequential deprotection, a feature shared with peptide intermediates in and .
- Stability : Analogs with additional tert-butyl esters (e.g., ) enhance stability under basic conditions but require harsher deprotection methods .
Physicochemical Properties
Common Strategies
- Fmoc Acylation : FmocCl is widely used for introducing Fmoc groups, as seen in and .
- Boc Protection : tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) is employed for Boc group installation .
- Deprotection : Piperidine (20% in DMF) removes Fmoc groups (), while trifluoroacetic acid (TFA) cleaves Boc groups .
Yield and Efficiency
- High yields (>90%) are reported for analogs with straightforward substitution (e.g., ), while sterically hindered derivatives (e.g., ) show lower yields (~30–60%) .
Q & A
Basic Question: What is the role of the Fmoc and tert-butoxycarbonyl (Boc) groups in this compound, and how do they influence synthetic strategies?
Answer:
The Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups are orthogonal protecting groups critical for multi-step organic synthesis. The Boc group is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile (removed by piperidine). This allows sequential deprotection in peptide synthesis. For example, in a synthesis protocol, Boc-protected intermediates enable selective amino group activation, while Fmoc ensures compatibility with solid-phase peptide synthesis (SPPS) .
Methodological Consideration:
- Stepwise Deprotection: Use TFA (0.5–2 h, 25°C) for Boc removal, followed by 20% piperidine in DMF (10 min) for Fmoc cleavage.
- Monitoring: Track reaction progress via LC-MS (e.g., LC-MS: m/z 611 [M+H]⁺, as in ).
Advanced Question: How can regioselective protection of amino and carboxylic acid groups be achieved to avoid side reactions during coupling?
Answer:
Regioselectivity is challenged by competing nucleophilic sites. A validated approach involves:
Temporary Protecting Groups: Use tert-butyl esters for carboxylic acids and Fmoc for amines to block undesired reactivity.
Coupling Agents: Employ HATU or DCC with catalytic DMAP to enhance coupling efficiency at the target site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
